molecular formula C9H11ClO3 B2416362 3-Chloro-5-(2-methoxyethoxy)phenol CAS No. 1394974-97-0

3-Chloro-5-(2-methoxyethoxy)phenol

Cat. No.: B2416362
CAS No.: 1394974-97-0
M. Wt: 202.63
InChI Key: QTMLCFMADWCIJF-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methoxyethoxy)phenol is an organic compound with the molecular formula C9H11ClO3. It is a chlorinated phenol derivative, characterized by the presence of a chlorine atom at the third position and a 2-methoxyethoxy group at the fifth position on the phenol ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(2-methoxyethoxy)phenol typically involves the chlorination of 5-(2-methoxyethoxy)phenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the third position. The process may involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a solvent like dichloromethane. The reaction is usually conducted at low temperatures to prevent over-chlorination and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall efficiency of the process. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(2-methoxyethoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the methoxyethoxy group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Dechlorinated phenols or modified methoxyethoxy derivatives.

    Substitution: Phenolic compounds with substituted functional groups.

Scientific Research Applications

3-Chloro-5-(2-methoxyethoxy)phenol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(2-methoxyethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the chlorine atom and methoxyethoxy group contribute to its overall reactivity. These interactions can disrupt cellular processes in microorganisms, leading to their antimicrobial effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methoxyphenol: Similar structure but with a methoxy group instead of a methoxyethoxy group.

    2-Chloro-5-methoxyphenol: Chlorine atom at the second position and a methoxy group at the fifth position.

    3-Chloro-5-methylphenol: Methyl group instead of a methoxyethoxy group.

Uniqueness

3-Chloro-5-(2-methoxyethoxy)phenol is unique due to the presence of the 2-methoxyethoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3-chloro-5-(2-methoxyethoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3/c1-12-2-3-13-9-5-7(10)4-8(11)6-9/h4-6,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMLCFMADWCIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=CC(=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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